molecular formula C25H22Cl2N2 B10933423 1-(2,4-dichlorobenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole

1-(2,4-dichlorobenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole

Cat. No.: B10933423
M. Wt: 421.4 g/mol
InChI Key: VMPRFBDZTHFEST-UHFFFAOYSA-N
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Description

1-(2,4-dichlorobenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with dichlorobenzyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorobenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole typically involves multiple steps, starting with the preparation of the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or ethylene glycol and catalysts to facilitate the formation of the desired product. For example, heating 1-(3,5-dimethylbenzyl)- and 1-(2,4-dichlorobenzyl)-5-bromouracil with excess benzylamine or phenylamine in ethylene glycol under refluxing conditions can yield the corresponding pyrazole derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichlorobenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,4-dichlorobenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorobenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4-dichlorobenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C25H22Cl2N2

Molecular Weight

421.4 g/mol

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-4-methyl-3,5-bis(3-methylphenyl)pyrazole

InChI

InChI=1S/C25H22Cl2N2/c1-16-6-4-8-19(12-16)24-18(3)25(20-9-5-7-17(2)13-20)29(28-24)15-21-10-11-22(26)14-23(21)27/h4-14H,15H2,1-3H3

InChI Key

VMPRFBDZTHFEST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C(=NN2CC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC(=C4)C)C

Origin of Product

United States

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